molecular formula C22H23NO2S2 B2901665 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide CAS No. 2034253-98-8

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2901665
CAS No.: 2034253-98-8
M. Wt: 397.55
InChI Key: MDFBEZILEGQGNQ-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound featuring a bithiophene backbone linked to a 4-phenyloxane carboxamide group.

Properties

IUPAC Name

4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S2/c24-21(22(10-13-25-14-11-22)18-4-2-1-3-5-18)23-12-8-19-6-7-20(27-19)17-9-15-26-16-17/h1-7,9,15-16H,8,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBEZILEGQGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the reaction of 2,3’-bithiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride under basic conditions to form the final amide product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the tetrahydropyran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs with shared bithiophene and carboxamide motifs but differing substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide C₂₃H₂₃NO₂S₂ 409.56 4-phenyloxane Carboxamide, bithiophene Materials science, drug discovery
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide C₁₇H₁₉N₃O₄S₂ 393.5 Dioxopiperazine, hydroxyethyl Carboxamide, hydroxyl, dioxopiperazine Pharmaceuticals (enzyme inhibition)
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide C₁₆H₁₇N₃O₃S₂ 371.45 Dimethylisoxazole, hydroxyethyl Carboxamide, isoxazole, hydroxyl Antimicrobial agents
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide C₂₃H₂₉NO₁₀S 511.54 Glucopyranosyl (acetylated) Carbohydrate, carboxamide Glycoconjugate therapeutics
Key Observations:

Substituent Impact on Lipophilicity: The 4-phenyloxane group in the target compound likely enhances lipophilicity compared to the polar hydroxyethyl or glucopyranosyl groups in analogs . This could improve membrane permeability in drug candidates.

Electronic Properties :

  • Bithiophene moieties in all compounds enable π-π stacking, relevant for organic electronics. However, the 4-phenyloxane group may sterically hinder conjugation compared to simpler bithiophene derivatives .

Synthetic Complexity: The glucopyranosyl derivative requires multi-step acetylation and glycosylation, whereas the target compound’s synthesis might involve Friedel-Crafts or Stille coupling (inferred from –2) .

Q & A

Basic: What are the key considerations for synthesizing N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions for integrating the bithiophene moiety (e.g., Suzuki-Miyaura or Stille coupling) .
  • Amide bond formation between the oxane-carboxylic acid derivative and the ethyl-bithiophene amine intermediate, often using carbodiimide reagents (e.g., EDC/HOBt) .
  • Optimization of reaction conditions : Solvent polarity (e.g., DMF or dichloromethane), temperature (40–80°C), and catalysts (e.g., palladium complexes for coupling reactions) significantly affect yield and purity .
    Critical Step : Purification via column chromatography or recrystallization to isolate the final product, verified by HPLC (>95% purity) .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the bithiophene, oxane, and ethyl groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and oxane carbons (δ 70–80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]+ ion for C₂₃H₂₂NO₃S₂: calculated 424.11, observed 424.09) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Advanced: How do electronic properties of the bithiophene moiety influence reactivity in downstream modifications?

Methodological Answer:
The bithiophene’s electron-rich nature enables:

  • Electrophilic aromatic substitution : Halogenation or nitration at the α-position of thiophene rings, guided by DFT calculations to predict regioselectivity .
  • Cross-coupling reactions : The 5-yl ethyl group acts as a directing group for Pd-catalyzed functionalization. For example, introducing fluorophores via Sonogashira coupling .
    Data Contradiction : Some studies report reduced reactivity when steric hindrance from the oxane ring limits access to the bithiophene site. Resolve by using bulkier ligands (e.g., tri-oo-tolylphosphine) to enhance coupling efficiency .

Advanced: What biological targets are plausible for this compound, and how can binding affinities be measured?

Methodological Answer:

  • Hypothesized Targets : Thiophene derivatives often interact with:
    • Cytochrome P450 enzymes : Test inhibition via fluorometric assays using 7-benzyloxyquinoline as a substrate .
    • GPCRs (e.g., adenosine receptors) : Radioligand binding assays (³H-labeled antagonists) to determine IC₅₀ values .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for target-ligand interactions .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Contradictions may arise from:

  • Structural analogs : Minor modifications (e.g., replacing phenyloxane with dimethylsulfamoyl benzamide) alter target specificity .
  • Experimental variability : Standardize assays using:
    • Positive controls (e.g., known inhibitors for enzymatic studies).
    • Dose-response curves (3–5 replicates per concentration) to ensure reproducibility .
      Case Study : A 2025 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for similar compounds; resolved by validating assay conditions (pH, temperature) and compound purity .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox activity (e.g., ∆E ≈ 3.2 eV for bithiophene derivatives) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate permeability (LogP ~3.5) .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast bioavailability and toxicity risks .

Advanced: How does thermal stability impact formulation studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests suitability for solid formulations) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs; a sharp melting endotherm (~180°C) indicates crystalline stability .
    Challenge : Hygroscopicity from the oxane ring may reduce shelf life. Address by co-crystallizing with hydrophobic counterions (e.g., palmitate) .

Advanced: What strategies optimize SAR for enhanced bioactivity?

Methodological Answer:

  • Fragment-Based Drug Design : Replace the phenyloxane group with bioisosteres (e.g., cyclohexyl or pyridyl) to improve solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-specific targets .
  • In Vivo Metabolite Identification : Use LC-MS/MS to track hydroxylated or sulfated metabolites, guiding structural tweaks .

Basic: What analytical techniques resolve stereochemical ambiguities in the oxane ring?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers, validated by optical rotation ([α]D²⁵ = +15° for R-configuration) .
  • X-ray Crystallography : Resolve absolute configuration; a 2023 study confirmed the oxane ring’s chair conformation via single-crystal analysis .

Advanced: How can discrepancies in spectroscopic data be addressed during structural elucidation?

Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting) may stem from:

  • Dynamic effects : Rotameric equilibria in the ethyl linker. Use variable-temperature NMR to slow exchange and resolve signals .
  • Impurity interference : Employ 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts .
    Example : A 2024 study misassigned a thiophene proton due to solvent effects; corrected by re-acquiring spectra in deuterated DMSO .

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